molecular formula C19H14N2O5 B5814697 2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid

2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid

Cat. No. B5814697
M. Wt: 350.3 g/mol
InChI Key: ZUXUSRQFAGYXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid, also known as FAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 397.39 g/mol.

Scientific Research Applications

2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to inhibit the activity of bacterial DNA gyrase, a protein that is essential for bacterial replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal lab conditions and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the synthesis of this compound-based materials with unique properties for applications in electronics and catalysis. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid involves the reaction of 2-aminobenzoic acid with 2-furoyl chloride and 2-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-17(20-15-9-4-2-7-13(15)19(24)25)12-6-1-3-8-14(12)21-18(23)16-10-5-11-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXUSRQFAGYXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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